molecular formula C8H7NO2 B14233101 N-Benzoylmethanimine N-oxide CAS No. 453594-51-9

N-Benzoylmethanimine N-oxide

Katalognummer: B14233101
CAS-Nummer: 453594-51-9
Molekulargewicht: 149.15 g/mol
InChI-Schlüssel: FUVXJHBZQVRHTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzoylmethanimine N-oxide is a chemical compound that belongs to the class of amine oxides Amine oxides are characterized by the presence of a nitrogen-oxygen coordinate covalent bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Benzoylmethanimine N-oxide can be synthesized through the oxidation of tertiary amines. Common oxidizing agents used in this process include hydrogen peroxide, peroxycarboxylic acids, and other specialized oxidizing agents like Caro’s acid or m-chloroperbenzoic acid (m-CPBA) . The reaction typically involves treating the tertiary amine with the oxidizing agent under controlled conditions to form the N-oxide.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of hydrogen peroxide as the oxidizing agent due to its efficiency and cost-effectiveness. The reaction is carried out in a solvent such as methanol, and the process can be optimized using catalysts like titanium silicalite (TS-1) in a packed-bed microreactor .

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzoylmethanimine N-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form nitrones.

    Reduction: It can be reduced back to the corresponding amine.

    Substitution: The N-oxide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peroxycarboxylic acids, and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used depending on the desired product.

Major Products Formed

    Oxidation: Formation of nitrones.

    Reduction: Regeneration of the original amine.

    Substitution: Formation of substituted amine oxides or other derivatives.

Wissenschaftliche Forschungsanwendungen

N-Benzoylmethanimine N-oxide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Benzoylmethanimine N-oxide involves its ability to act as an oxidizing agent. The nitrogen-oxygen bond in the N-oxide group can participate in redox reactions, leading to the formation of various products. The compound can also undergo intramolecular elimination reactions, such as the Cope elimination, to form alkenes and hydroxylamines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyridine N-oxide: Another amine oxide with similar chemical properties.

    N-Methylmorpholine N-oxide: Used as an oxidant in organic synthesis.

    Triethylamine N-oxide: Commonly used in laboratory settings for various reactions.

Uniqueness

N-Benzoylmethanimine N-oxide is unique due to its specific structure and the presence of the benzoyl group, which imparts distinct chemical properties and reactivity compared to other amine oxides. This uniqueness makes it valuable in specialized applications and research areas.

Eigenschaften

CAS-Nummer

453594-51-9

Molekularformel

C8H7NO2

Molekulargewicht

149.15 g/mol

IUPAC-Name

N-benzoylmethanimine oxide

InChI

InChI=1S/C8H7NO2/c1-9(11)8(10)7-5-3-2-4-6-7/h2-6H,1H2

InChI-Schlüssel

FUVXJHBZQVRHTE-UHFFFAOYSA-N

Kanonische SMILES

C=[N+](C(=O)C1=CC=CC=C1)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.